Amg perk 44, also known as (S)-4-(3-amino-4-((4-methoxyphenyl)sulfonamido)-5-methylphenyl)-N-cyclopropyl-4-oxobutanamide [], is a potent and selective inhibitor of the protein kinase R-like endoplasmic reticulum kinase (PERK) []. PERK is a key enzyme involved in the unfolded protein response (UPR), a cellular stress response activated by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER) [, , , , , , , ]. Amg perk 44 has been primarily utilized as a valuable tool compound in in vitro and in vivo studies to investigate the role of PERK signaling in various biological processes and disease models [, , , , , , , , ].
Amgen's compound AMG PERK 44, commonly referred to as AMG44, is a selective inhibitor of the protein kinase known as pancreatic endoplasmic reticulum kinase. This enzyme plays a crucial role in the unfolded protein response, a cellular stress response related to the endoplasmic reticulum. AMG44 has garnered attention for its potential therapeutic applications, particularly in cancer treatment and neurodegenerative diseases, due to its ability to modulate cellular stress responses without significantly affecting other pathways.
AMG44 was developed by Amgen Inc. as part of a series of compounds aimed at targeting the unfolded protein response. It is classified as a small molecule inhibitor, specifically designed to interact with the ATP-binding site of pancreatic endoplasmic reticulum kinase, thereby inhibiting its activity. Unlike other inhibitors in the same class, AMG44 exhibits a unique binding profile that differentiates it from compounds like GSK2606414 and GSK2656157, which also target pancreatic endoplasmic reticulum kinase but show broader cross-reactivity with other kinases such as receptor-interacting protein kinase 1.
The synthesis of AMG44 involves several key steps typical for small molecule drug development. Initial synthetic routes include:
These methods ensure that AMG44 is produced with high specificity and yield, suitable for both preclinical and clinical studies.
The molecular structure of AMG44 can be described by its chemical formula and structural features:
The structural data obtained from crystallography studies shows that AMG44 adopts a conformation conducive to effective binding within the active site of pancreatic endoplasmic reticulum kinase.
AMG44's mechanism primarily involves competitive inhibition at the ATP-binding site of pancreatic endoplasmic reticulum kinase. Key reactions include:
The inhibitory effect has been quantitatively assessed through various biochemical assays that measure enzyme activity in the presence of AMG44.
AMG44 exerts its effects through a well-defined mechanism:
Data from various studies indicate that AMG44 selectively inhibits pancreatic endoplasmic reticulum kinase without significant off-target effects on other kinases like receptor-interacting protein kinase 1, making it a valuable tool for probing cellular responses to stress.
AMG44 exhibits several notable physical and chemical properties:
These properties are essential for understanding how AMG44 behaves in biological systems and its potential therapeutic applications.
AMG PERK 44 has significant potential applications in various scientific fields, particularly:
AMG PERK 44 (chemical name: 4-[2-Amino-4-methyl-3-(2-methyl-6-quinolinyl)benzoyl]-1,2-dihydro-1-methyl-2,5-diphenyl-3H-pyrazol-3-one hydrochloride) is a synthetic small molecule with the empirical formula C34H29ClN4O2 and a molecular weight of 561.07 g/mol [2] [5] [9]. The compound is supplied as a light yellow to beige crystalline solid, typically stored at -20°C in sealed containers to prevent moisture-induced degradation [5] [9]. Its hydrochloride salt form enhances stability and solubility in polar solvents. Key structural features include a quinoline scaffold linked to a pyrazolone core, which facilitates its kinase-binding interactions [9].
Solubility profiling reveals moderate dissolution in dimethyl sulfoxide (DMSO) at 25 mg/mL (44.56 mM) [2] [4], though hygroscopic DMSO requires fresh handling to maintain efficacy. In aqueous buffers, it exhibits negligible solubility, necessitating specialized formulations for in vivo applications [5] [6]. The compound’s stability in reconstituted solutions is limited to 6 months at -80°C or 6 months at -20°C under anhydrous conditions [10].
Property | Value |
---|---|
CAS Number | 1883548-84-2 |
Molecular Formula | C34H29ClN4O2 |
Molecular Weight | 561.07 g/mol |
Appearance | Light yellow to beige solid |
Solubility (DMSO) | 44.56 mM (25 mg/mL) |
Storage Conditions | -20°C (sealed, anhydrous) |
AMG PERK 44 demonstrates sub-nanomolar potency against PERK (EIF2AK3), with a reported biochemical IC50 of 6 nM [1] [3]. Its selectivity was rigorously evaluated across 389 kinases, revealing >65% inhibition only against PERK at 1 µM concentrations [3] [6]. Notably, it exhibits 1,000-fold selectivity over GCN2 (IC50 = 7,300 nM) and 160-fold selectivity over B-Raf (IC50 > 1,000 nM) [2] [8]. This specificity minimizes off-target effects in cellular models, such as ER stress-induced protein synthesis inhibition (IC50 = 400 nM in U2OS cells) [5] [7].
Cellular target engagement was validated through suppression of PERK autophosphorylation (pT980), showing an IC50 of 84 nM in HT1080 T-REx-PERK-FLAG transfectants [2] [10]. Unlike earlier PERK inhibitors (e.g., GSK2656157), AMG PERK 44 shows no significant activity against RIPK1 even at 10 µM, addressing historical concerns about kinase profiling artifacts [3] [8].
Kinase Target | IC50 (nM) | Selectivity Ratio (vs. PERK) |
---|---|---|
PERK (EIF2AK3) | 6 | 1.0 (Reference) |
GCN2 | 7,300 | 1,217-fold |
B-Raf | >1,000 | >160-fold |
RIPK1 | >10,000 | >1,666-fold |
Other Kinases | No inhibition at 1 µM | N/A |
AMG PERK 44 displays favorable pharmacokinetic properties, including oral bioavailability of 46% in mice and 55% in rats following a 2.5 mg/kg dose [5] [7]. After intravenous administration (1 mg/kg) in Sprague-Dawley rats, it exhibits a moderate clearance rate (1.6 L/h·kg) and a volume of distribution (Vss = 3.6 L/kg), indicating extensive tissue penetration [2] [4]. The mean residence time (MRT) is 2.3 hours, supporting twice-daily dosing in experimental regimens [4] [8].
In vivo pharmacodynamic studies in athymic nude mice demonstrate dose-dependent PERK inhibition, with an ED50 of 3 mg/kg and ED90 of 60 mg/kg (oral) at 4 hours post-administration [1] [8]. Target coverage exceeds >50% for 24 hours at 100 mg/kg doses, enabling sustained pathway modulation in chronic disease models [1] [4].
Parameter | Mice | Rats | Nude Mice (PD) |
---|---|---|---|
Oral Bioavailability | 46% | 55% | N/A |
Clearance (CL) | 1.6 L/h·kg | 1.6 L/h·kg | N/A |
Volume of Distribution | 3.6 L/kg | 3.6 L/kg | N/A |
Mean Residence Time | 2.3 hours | 2.3 hours | N/A |
ED50 (pPERK) | N/A | N/A | 3 mg/kg |
Formulating AMG PERK 44 requires tailored approaches due to its limited aqueous solubility. For in vitro studies, DMSO is the primary solvent, with stock solutions (10–100 mM) stable for 6 months at -80°C [2] [6]. Cellular assays use working concentrations diluted in culture media, with final DMSO kept below 0.1% to avoid cytotoxicity [4] [10].
For in vivo administration, three validated formulations are employed:
Reconstituted solutions retain stability for 24 hours at room temperature but should be used immediately to prevent precipitation [9] [10].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7